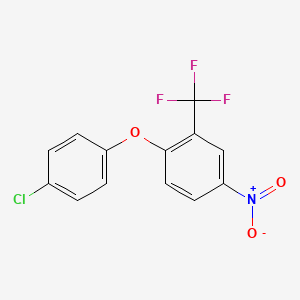

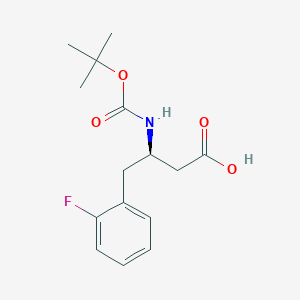

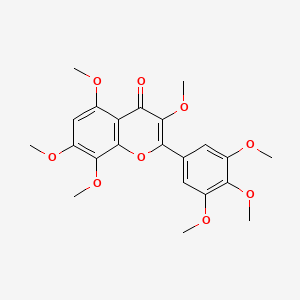

![molecular formula C15H13N B3034814 (Z)-5,6-dihydrodibenzo[b,f]azocine CAS No. 23194-93-6](/img/structure/B3034814.png)

(Z)-5,6-dihydrodibenzo[b,f]azocine

概要

説明

“(Z)-5,6-dihydrodibenzo[b,f]azocine” is a derivative of azocine . Azocine is a heterocyclic organic compound with the molecular formula C7H7N. It consists of an unsaturated eight-membered ring having seven carbon atoms, one nitrogen atom, and four double bonds . Saturated or partially saturated azocine rings form the core structure of a group of opioid compounds sometimes known as azocines .

Synthesis Analysis

A one-pot, clean, and green procedure is described for the syntheses of new azocine derivatives via addition reactions of enaminones with acenaphthoquinone followed by periodic acid-mediated oxidative cleavages of the corresponding vicinal diols . Various derivatives of azocine were prepared and well characterized .Molecular Structure Analysis

The molecular structure of azocine includes the arrangement of atoms and the chemical bonds that hold the atoms together. The Azocine molecule contains a total of 15 bonds. There are 8 non-H bonds, 4 multiple bonds, 4 double bonds, 1 eight-membered ring, and 1 imine .Chemical Reactions Analysis

Azocine derivatives have been synthesized through various methods, including cycloaddition, fragmentation reaction, Dieckmann cyclization, tandem hydroboration reactions, the Michael reaction, intramolecular Heck reactions, microwave and photo-assisted reactions, ring-expansion reactions, and ring-closing metathesis .科学的研究の応用

Synthesis of Novel Dibenz[b,f]azocines

5,6-Dihydrodibenzo[b,f]azocine is used in the synthesis of novel dibenz[b,f]azocines . These compounds have been synthesized by intramolecular cyclocondensation of ethyl N-acetyl and N-trifluoroacetyl-N-[1-(cyanomethyl)benzyl]-anthranilates .

Transannular Hydrogen Bond Formation

Spectral data show that the hydroxyl group in 5-acetyl-12-hydroxy-11-cyano-5,6-dihydrodibenz[b,f]azocine takes part in transannular hydrogen bond formation with the acetamide group carbonyl oxygen . This property can be utilized in various chemical reactions and molecular structures.

Photoswitching Dynamics

5,6-Dihydrodibenzo[c,g][1,2]diazocine, a parent compound of a class of bridged azobenzene-based photochromic molecular switches, has been studied for its ultrafast Z → E and E → Z photoisomerisation dynamics . This property makes it a promising candidate for photoswitchable molecular tweezers and other applications .

Synthesis of Strained Cyclooctyne Derivatives

5,6-Dihydrodibenzo[b,f]azocine is an intermediate used in the synthesis of strained cyclooctyne derivatives . These derivatives have various applications in bioconjugation, material science, and drug delivery systems.

Synthesis of Tricyclic Compounds

5,6-Dihydrodibenzo[b,f]azocine is also used in the synthesis of tricyclic compounds such as diethyl 6,11-dioxo-5,6,11,12-tetrahydrodibenzo[b,f][1,4]diazocine-8,9-dicarboxylate .

Reaction with Azide Functionalized Compounds

5,6-Dihydrodibenzo[b,f]azocine reacts with azide functionalized compounds or biomolecules to give stable triazole linkage without a need for a Cu (I) catalyst . This property can be used in click chemistry, a powerful tool for bioconjugation, material science, and drug discovery.

Safety and Hazards

作用機序

Mode of Action

The mode of action of 5,6-Dihydrodibenzo[b,f]azocine is characterized by its unique photoisomerisation dynamics . The compound exhibits superior Z → E (cis to trans) and E → Z (trans to cis) photoswitching dynamics when excited at specific wavelengths (λ = 387 and 490 nm). This rapid isomerisation is facilitated by a severely constrained eight-membered heterocyclic ring as the central unit .

Result of Action

Its unique photoisomerisation properties suggest potential applications in the design of photochromic molecular switches .

Action Environment

The action of 5,6-Dihydrodibenzo[b,f]azocine can be influenced by environmental factors such as light and temperature . For instance, its photoisomerisation properties are triggered by specific wavelengths of light

特性

IUPAC Name |

5,6-dihydrobenzo[c][1]benzazocine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-2-7-14-11-16-15-8-4-3-6-13(15)10-9-12(14)5-1/h1-10,16H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKWPTFIJIFMGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C=CC3=CC=CC=C3N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5,6-dihydrodibenzo[b,f]azocine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

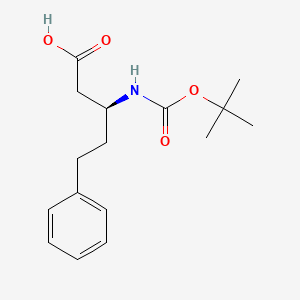

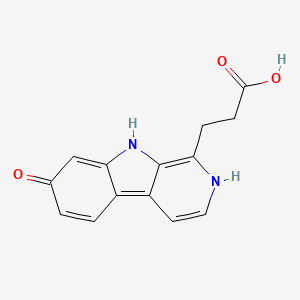

![3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3034733.png)

![3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione](/img/structure/B3034746.png)